molecular formula C9H18O4 B8034444 Dipropyleneglycol methyl ether acetate CAS No. 212484-39-4

Dipropyleneglycol methyl ether acetate

Cat. No.: B8034444
CAS No.: 212484-39-4
M. Wt: 190.24 g/mol
InChI Key: LAVARTIQQDZFNT-UHFFFAOYSA-N
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Description

Dipropyleneglycol methyl ether acetate is a clear, colorless liquid organic compound with a sweet odor. It is extensively employed as a solvent in coatings, paints, and silkscreening inks. Additionally, it is used as a cleaning agent and in the preparation of electrically conductive adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dipropyleneglycol methyl ether acetate involves the esterification of dipropyleneglycol methyl ether with acetic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves heating the reactants to a temperature range of 60-120°C and maintaining the reaction for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous esterification processes. This method enhances production efficiency and reduces the discharge of by-products. The reaction product undergoes purification through distillation to achieve high purity levels, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipropyleneglycol methyl ether acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyleneglycol methyl ether acetate is widely used in scientific research due to its versatility:

    Chemistry: Serves as a solvent in organic synthesis and polymerization reactions.

    Biology: Utilized in the extraction of natural products and enantiomer separation.

    Medicine: Employed in the formulation of pharmaceutical products.

    Industry: Used in the production of coatings, inks, and adhesives

Mechanism of Action

Dipropyleneglycol methyl ether acetate exerts its effects primarily through its solvent properties. In vivo, it rapidly hydrolyzes to dipropyleneglycol methyl ether, which then interacts with various molecular targets. The compound’s ability to dissolve a wide range of substances makes it valuable in numerous applications. The hydrolysis process involves the cleavage of the ester bond, resulting in the formation of dipropyleneglycol methyl ether and acetic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its balanced properties of volatility, solvency, and reactivity. Its ability to undergo hydrolysis to form dipropyleneglycol methyl ether adds to its versatility, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858784
Record name 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

212484-39-4, 88917-22-0
Record name 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212484-39-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PPG-2 methyl ether acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PPG-2 METHYL ETHER ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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